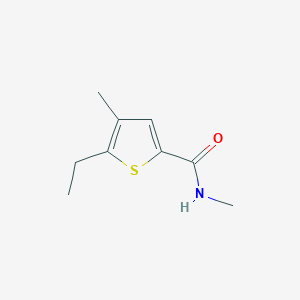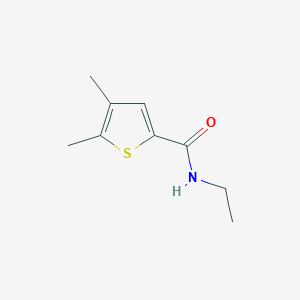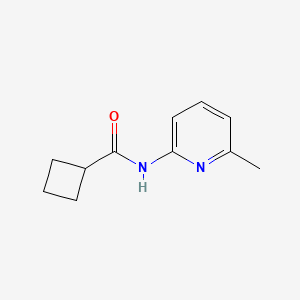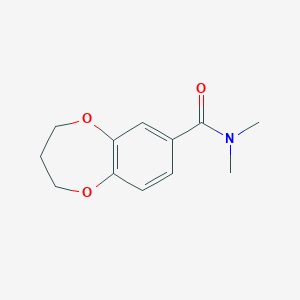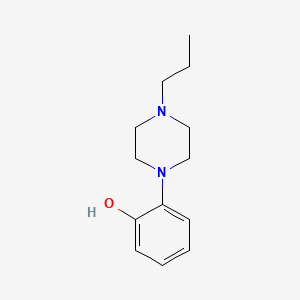
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is an organic compound with potential applications in scientific research. MQM is a derivative of quinoxaline and piperidine, both of which are widely used in medicinal chemistry. MQM has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The exact mechanism of action of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a range of biochemical and physiological effects, including antitumor, antiviral, and antimicrobial properties. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its potential to have multiple biological activities. This means that it could be used in a range of studies, from cancer research to neurological disorders. Another advantage is that (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is relatively easy to synthesize, making it accessible to researchers.
One limitation of using (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity. Another limitation is that (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has not yet been extensively studied in vivo, meaning that its potential toxicity and side effects are not fully known.
Direcciones Futuras
For research include the development of (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone derivatives with improved activity and further studies on its safety for use in humans.
Métodos De Síntesis
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-bromoquinoxaline with methylamine to form 2-(methylamino)quinoxaline. This intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to form (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have a range of biological activities, including antitumor, antiviral, and antimicrobial properties. (4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZVZPPNIQFBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

